molecular formula C32H28N2O2 B12048725 N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide CAS No. 304657-09-8

N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide

Cat. No.: B12048725
CAS No.: 304657-09-8
M. Wt: 472.6 g/mol
InChI Key: ZMWFESMAERVXOZ-UHFFFAOYSA-N
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Description

N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide is an organic compound that features two naphthyl groups attached to a phthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide typically involves the reaction of 1-naphthylamine with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential anti-cancer properties and as a drug delivery agent.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s naphthyl groups allow it to intercalate into DNA, potentially disrupting replication and transcription processes. This interaction with DNA is one of the reasons for its potential anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide is unique due to its dual naphthyl groups and phthalamide core, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a fluorescent probe make it valuable in various research applications .

Properties

CAS No.

304657-09-8

Molecular Formula

C32H28N2O2

Molecular Weight

472.6 g/mol

IUPAC Name

1-N,2-N-bis(1-naphthalen-1-ylethyl)benzene-1,2-dicarboxamide

InChI

InChI=1S/C32H28N2O2/c1-21(25-19-9-13-23-11-3-5-15-27(23)25)33-31(35)29-17-7-8-18-30(29)32(36)34-22(2)26-20-10-14-24-12-4-6-16-28(24)26/h3-22H,1-2H3,(H,33,35)(H,34,36)

InChI Key

ZMWFESMAERVXOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)NC(C)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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